tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate
Overview
Description
tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate: is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is a colorless liquid that is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethylamine and isopropylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is used as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine: .
Industry: In industrial applications, this compound is used in the production of polymers and resins , as well as in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism by which tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate exerts its effects involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function , depending on the specific application . The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl carbamate
Comparison: tert-Butyl (2-hydroxyethyl)(isopropyl)carbamate is unique due to its isopropyl group , which provides additional steric hindrance and hydrophobicity compared to similar compounds. This makes it particularly useful in applications where selectivity and stability are crucial .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h8,12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSSVYAZLWWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.